N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE
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Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro-methoxyphenyl group, and a cyanoacrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of aniline derivatives to form the acetylamino group.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the chlorination and methoxylation of phenyl derivatives.
Formation of the Cyanoacrylamide Moiety: This step involves the reaction of cyanoacrylamide with the previously formed intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:
This compound Analogues: These compounds have similar structures but may differ in specific functional groups.
Indole Derivatives: These compounds share similar biological activities and are used in various research applications.
Quinolone Derivatives: These compounds have similar chemical properties and are used in drug development.
The uniqueness of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(24)22-15-4-6-16(7-5-15)23-19(25)14(11-21)9-13-3-8-18(26-2)17(20)10-13/h3-10H,1-2H3,(H,22,24)(H,23,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUKTPPDDPBQN-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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